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Compound of Interest

Compound Name: Brevianamide F

Cat. No.: B1667782 Get Quote

An In-depth Technical Guide to Brevianamide F
Introduction
Brevianamide F, also known as cyclo-(L-Trp-L-Pro), is a naturally occurring diketopiperazine.

It serves as the biosynthetic precursor to a wider family of biologically active prenylated

tryptophan-proline 2,5-diketopiperazines.[1] These compounds are secondary metabolites

produced by fungi, particularly from the Aspergillus and Penicillium genera.[1] Brevianamide F
itself has been isolated from various microorganisms, including Streptomyces sp. and Bacillus

cereus, and exhibits a range of biological activities.[1] This technical guide provides a

comprehensive overview of the chemical structure, synthesis, and biological properties of

Brevianamide F, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties
Brevianamide F is a cyclic dipeptide formed from the formal condensation of L-tryptophan and

L-proline.[2] Its rigid bicyclic structure is a key feature contributing to its biological activity and

its role as a scaffold in the biosynthesis of more complex alkaloids.

Systematic Name: (3S,8aS)-3-[(1H-Indol-3-yl)methyl]hexahydropyrido[1,2-a]pyrazine-1,4-

dione[1]

Synonyms: cyclo-(L-Trp-L-Pro), L-prolyl-L-tryptophan anhydride[2]
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Physicochemical Data
Property Value Reference

Molecular Formula C₁₆H₁₇N₃O₂ [1]

Molar Mass 283.331 g/mol [1]

CAS Number 38136-70-8 [1]

Spectroscopic Data
The structural elucidation of Brevianamide F has been confirmed through various

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). The following tables

summarize the reported ¹H and ¹³C NMR chemical shifts.

¹H NMR Spectroscopic Data

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 (Indole NH) 10.88 s -

H-2 (Indole) 7.15 s -

H-4 (Indole) 7.55 d 7.8

H-5 (Indole) 7.05 t 7.5

H-6 (Indole) 7.12 t 7.6

H-7 (Indole) 7.35 d 8.1

Trp α-H 4.15 m -

Trp β-CH₂ 3.30, 3.45 m -

Pro α-H 4.05 m -

Pro β-CH₂ 2.25, 1.95 m -

Pro γ-CH₂ 1.90, 1.80 m -

Pro δ-CH₂ 3.55, 3.40 m -
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¹³C NMR Spectroscopic Data

Carbon Chemical Shift (δ, ppm)

C=O (Trp) 169.5

C=O (Pro) 166.0

C-2 (Indole) 124.0

C-3 (Indole) 109.0

C-3a (Indole) 127.5

C-4 (Indole) 118.5

C-5 (Indole) 121.5

C-6 (Indole) 119.8

C-7 (Indole) 111.5

C-7a (Indole) 136.2

Trp α-C 56.5

Trp β-C 28.0

Pro α-C 59.5

Pro β-C 29.0

Pro γ-C 22.5

Pro δ-C 45.5

Biological Activity
Brevianamide F has demonstrated a variety of biological effects, including antibacterial,

antifungal, and cytotoxic activities. The following table summarizes key quantitative data from

these studies.
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Activity Type
Target
Organism/Cell Line

Measurement Value

Antibacterial
Staphylococcus

aureus
Disc Diffusion Active at 30 µ g/disc

Antibacterial Micrococcus luteus Disc Diffusion Active at 30 µ g/disc

Antifungal Trichophyton rubrum MIC
Better than

Amphotericin B

Antifungal
Cryptococcus

neoformans
MIC

Better than

Amphotericin B

Antifungal Candida albicans MIC
Better than

Amphotericin B

Cytotoxicity
OVCAR-8 (Ovarian

Cancer)
IC₅₀ 11.9 µg/mL

Cytotoxicity HT-29 (Colon Cancer) IC₅₀ >200 µM

Cytotoxicity A549 (Lung Cancer) IC₅₀ >200 µM

Cytotoxicity
MDA-MB-231 (Breast

Cancer)
IC₅₀ >200 µM

Experimental Protocols
Solid-Phase Synthesis of Brevianamide F
A solid-phase synthesis approach has been developed for Brevianamide F, which allows for

the efficient construction of the diketopiperazine core. The following protocol is a summary of

the key steps.

Materials and Reagents:

Aminomethyl or methylbenzhydrylamine resin

4-[(3,4-dihydro-2H-pyran-2-yl)methoxy]benzoic acid (Handle)

Fmoc-(S)-Trp-OAllyl
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H-Pro-OMe·HCl

DIPCDI (N,N'-Diisopropylcarbodiimide)

Oxyma

PPTS (Pyridinium p-toluenesulfonate)

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

PhSiH₃ (Phenylsilane)

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

DIEA (N,N-Diisopropylethylamine)

Piperidine

TFA (Trifluoroacetic acid)

mDMB (1,3-Dimethoxybenzene)

DCM (Dichloromethane)

DCE (1,2-Dichloroethane)

DMF (Dimethylformamide)

Procedure:

Resin Functionalization:

The aminomethyl or methylbenzhydrylamine resin is functionalized with the 4-[(3,4-

dihydro-2H-pyran-2-yl)methoxy]benzoic acid handle using DIPCDI and Oxyma in DCM for

1 hour.

Anchoring of the First Amino Acid (Tryptophan):
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The functionalized resin is treated with Fmoc-(S)-Trp-OAllyl (1.5 eq.) and PPTS (2.3 eq.)

in DCE at 80°C for 16 hours. This step anchors the tryptophan residue to the solid support

via its side chain.

Allyl Deprotection:

The allyl protecting group on the tryptophan carboxyl is removed using Pd(PPh₃)₄ (0.4 eq.)

and PhSiH₃ (48 eq.) in DCM for 30 minutes. This step is repeated twice.

Peptide Coupling (Proline Addition):

The deprotected carboxyl group is coupled with H-Pro-OMe·HCl (3 eq.) using PyBOP (3

eq.) and DIEA (9 eq.) in DCM for 1 hour. This reaction is performed three times to ensure

completion.

Fmoc Deprotection:

The Fmoc protecting group on the tryptophan amine is removed by treating the resin with

20% piperidine in DMF for 10 minutes. This step is repeated twice.

Cyclization and Cleavage from Resin:

The resin is treated with a mixture of TFA/mDMB/DCM (0.5/0.5/9) to induce cyclization to

the diketopiperazine and cleave the product from the solid support. This step is repeated

three times.

Purification:

The crude product is purified using standard chromatographic techniques to yield pure

Brevianamide F.

Visualizations
Biosynthetic Pathway of Brevianamides
Brevianamide F is a central intermediate in the biosynthesis of a diverse range of more

complex brevianamide alkaloids. The pathway begins with the condensation of L-tryptophan
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and L-proline, followed by a series of enzymatic modifications including prenylation, oxidation,

and cyclization.

L-Tryptophan

Brevianamide F

L-Proline

Deoxybrevianamide E

BvnC
(Prenyltransferase)

Brevianamide E
BvnB
(FMO)

Dehydrodeoxybrevianamide E

Oxidation

Brevianamide A

BvnD (P450)
BvnE (Isomerase)

Diels-Alder

Brevianamide BIsomerization

Click to download full resolution via product page

Caption: Biosynthetic pathway from amino acid precursors to Brevianamide A and B, with

Brevianamide F as a key intermediate.

Logical Workflow for Solid-Phase Synthesis
The solid-phase synthesis of Brevianamide F follows a logical sequence of protection,

coupling, and deprotection steps, culminating in the cleavage of the final product from the

resin.
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Start with Solid Support
(Resin)

Attach Handle

Anchor Fmoc-Trp(Allyl)-OH

Remove Allyl Group
(Carboxyl Deprotection)

Couple H-Pro-OMe

Remove Fmoc Group
(Amine Deprotection)

Cyclize and Cleave
from Resin

Purify Brevianamide F

Final Product
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Caption: Step-wise workflow for the solid-phase synthesis of Brevianamide F.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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